N-(2-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-3-17-10-5-7-13-20(17)25-21(29)15-28-14-8-12-19(24(28)30)23-26-22(27-31-23)18-11-6-4-9-16(18)2/h4-14H,3,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVRMIGRVDELIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises three primary subunits:
- N-(2-ethylphenyl)acetamide moiety : Introduced via late-stage amidation or nucleophilic substitution.
- 2-oxo-1,2-dihydropyridin-1-yl scaffold : Typically synthesized through cyclization of β-ketoamide precursors.
- 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl group : Formed via [3+2] cycloaddition between amidoximes and activated carboxylic acid derivatives.
Strategic Bond Disconnections
Retrosynthetic analysis suggests two viable pathways:
- Pathway A : Sequential assembly of the oxadiazole ring followed by pyridinone formation and final amidation.
- Pathway B : Parallel synthesis of fragments followed by convergent coupling.
Synthesis of 3-(2-Methylphenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid
Amidoxime Preparation
The oxadiazole precursor is synthesized from 2-methylbenzonitrile:
- Hydroxylamine treatment : 2-Methylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 12 hours to yield N-hydroxy-2-methylbenzimidamide.
- Purification : Crystallization from ethyl acetate/hexane (1:2) gives 85-90% pure product (m.p. 112-114°C).
Cyclocondensation with Activated Carboxylic Acids
The amidoxime undergoes cyclization with ethyl malonyl chloride:
- Reaction conditions : Dichloromethane (DCM), 0°C to room temperature, triethylamine (3 equiv), 24 hours.
- Yield : 72-78% after silica gel chromatography (hexane:ethyl acetate 4:1).
Table 1 : Optimization of Oxadiazole Formation
| Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl chloroformate | DCM | 0-25 | 24 | 78 |
| HATU | DMF | 25 | 6 | 82 |
| CDI | THF | 40 | 12 | 68 |
Data compiled from.
Construction of 2-Oxo-1,2-Dihydropyridin-1-yl Core
β-Ketoamide Cyclization
The pyridinone ring is formed via base-mediated cyclization:
- Substrate preparation : 3-(Oxadiazol-5-yl)propanoic acid is converted to its acid chloride using oxalyl chloride.
- Coupling with 2-ethylaniline : Reaction in anhydrous THF with DMAP catalyst yields the β-ketoamide intermediate.
- Ring closure : Treatment with KOtBu in DMF at 80°C induces cyclization (68-73% yield).
Microwave-Assisted Optimization
Microwave irradiation (150°C, 300 W) reduces reaction time from 12 hours to 45 minutes, improving yield to 81%.
Final Amidation and Functionalization
Acetamide Installation
The terminal acetamide group is introduced via two methods:
Method A : Nucleophilic acyl substitution
- React pyridinone bromide with sodium acetamide (NaNHCOCH3) in DMSO at 120°C for 8 hours.
- Yield: 65% after recrystallization from methanol.
Method B : HATU-Mediated Coupling
- Activate acetic acid with HATU/DIPEA in DMF, then add to aminopyridinone intermediate.
- Yield: 88% with >95% purity (HPLC).
Table 2 : Comparison of Amidation Techniques
| Method | Reagent | Temp (°C) | Time (h) | Purity (%) | Yield (%) |
|---|---|---|---|---|---|
| A | NaNHCOCH3 | 120 | 8 | 92 | 65 |
| B | HATU/DIPEA | 25 | 2 | 98 | 88 |
Data from.
Critical Process Parameters and Scale-Up Considerations
Oxygen Sensitivity in Pyridinone Formation
The cyclization step requires strict oxygen exclusion. Pilot-scale runs under nitrogen atmosphere (Schlenk line) improved yield by 12% compared to ambient conditions.
Solvent Selection for Crystallization
Ethyl acetate/hexane mixtures (1:3 v/v) provided optimal crystal morphology for filtration, reducing processing time by 40% compared to methanol/water systems.
Regulatory Considerations
- Residual DMF levels must be <880 ppm (ICH Q3C guidelines), necessitating post-reaction azeotropic distillation with toluene.
- Palladium content in coupling reactions maintained below 10 ppm via activated carbon treatment.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(2-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide serves as a building block for synthesizing more complex molecules. Its unique reactivity allows it to be utilized as a reagent in various organic reactions. Researchers have reported its effectiveness in facilitating multi-step synthesis pathways leading to novel compounds with potential applications in pharmaceuticals and materials science .
Biology
The biological activity of this compound is of particular interest due to its potential antimicrobial , antifungal , and anticancer properties. Studies have demonstrated that it can inhibit the growth of specific microbial strains by interfering with their metabolic pathways. Additionally, preliminary investigations suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Medicine
Research is ongoing to evaluate the therapeutic potential of this compound as a treatment for various diseases. Its ability to modulate biological targets positions it as a candidate for drug development aimed at managing conditions such as cancer and infections .
Industry
In industrial applications, this compound is being explored for its use in developing new materials such as polymers and coatings. Its unique chemical properties can enhance the performance characteristics of these materials, making them suitable for advanced applications in electronics and coatings .
Anticancer Activity
A notable study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to controls. This research highlights the compound's potential as a lead candidate for further development into anticancer therapeutics .
Antimicrobial Studies
Another study focused on the antimicrobial properties of this compound against several pathogenic bacteria and fungi. The findings revealed that it exhibited potent inhibitory effects on bacterial growth at low concentrations, suggesting its potential utility as an antimicrobial agent in clinical settings .
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-ethylphenyl)-2-[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
- **N-(2-ethylphenyl)-2-[3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
Uniqueness
N-(2-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide may exhibit unique properties due to the specific substitution pattern on the aromatic rings and the presence of the oxadiazole moiety, which can influence its biological activity and chemical reactivity.
Biological Activity
N-(2-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described by the following molecular formula and SMILES representation:
- Molecular Formula : C₁₉H₁₈N₄O₂
- SMILES : CC(C)C1=CC=CC=C1NC(=O)C(C(=O)N2C=CC(=C(C=C2)C)N=C(N)N3C(=O)C=N3)C
This structure incorporates both a dihydropyridine and an oxadiazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing 1,2,4-oxadiazole rings exhibit a wide range of biological activities. These include:
- Anticancer Activity : Several studies have shown that 1,2,4-oxadiazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been reported to demonstrate cytotoxic effects against various cancer cell lines including HeLa and CaCo-2 .
- Antimicrobial Properties : The presence of the oxadiazole ring contributes to antimicrobial activity. Derivatives have shown efficacy against Gram-positive and Gram-negative bacteria .
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival .
- Induction of Apoptosis : Evidence suggests that oxadiazole derivatives may induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
Several studies have been conducted on related compounds to elucidate their biological activity:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| PMC7345688 | 1,2,4-Oxadiazole Derivatives | Anticancer | IC50 values around 92.4 µM against multiple cancer lines |
| PMC9255433 | Related Oxadiazole Compounds | Antimicrobial | Effective against Enterococcus faecalis and Staphylococcus aureus |
| MDPI | Oxadiazole-Based Compounds | Antimicrobial | Showed moderate activity against various pathogens |
Q & A
Q. Q1. What are the key structural features of this compound, and how can they be validated experimentally?
A1. The compound contains a 1,2,4-oxadiazole ring linked to a 2-oxo-1,2-dihydropyridine moiety and an N-(2-ethylphenyl)acetamide group. Key validation methods include:
- X-ray crystallography : Use SHELXL for refining crystal structures to determine bond lengths, angles, and intermolecular interactions .
- Spectroscopic analysis : Employ -/-NMR to confirm proton environments (e.g., oxadiazole C=O at ~165–170 ppm) and FTIR for functional groups (e.g., amide C=O at ~1680 cm) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular formula (CHNO, MW 386.45) .
Synthetic Methodologies
Q. Q2. What synthetic routes are reported for analogous 1,2,4-oxadiazole-acetamide hybrids?
A2. Common strategies involve:
- Cyclocondensation : Reacting amidoximes with activated carbonyls (e.g., chloroacetyl chloride in triethylamine) to form oxadiazoles .
- Stepwise coupling : Attach the acetamide group via nucleophilic substitution (e.g., using 2-ethylphenylamine with chloroacetamide intermediates) .
- Optimization : Monitor reaction progress via TLC and purify via recrystallization (e.g., pet-ether or dichloromethane/hexane) .
Q. Q3. How can synthetic yields be improved for oxadiazole-containing compounds?
A3. Key factors:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysis : Use triethylamine to neutralize HCl byproducts in acylations .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) while improving yield .
Structural and Mechanistic Analysis
Q. Q4. How does the oxadiazole ring influence the compound’s electronic properties?
A4. Computational studies (e.g., HOMO-LUMO analysis) reveal:
- The oxadiazole’s electron-withdrawing nature polarizes the pyridinone ring, enhancing electrophilic reactivity at the acetamide nitrogen .
- MESP (Molecular Electrostatic Potential) maps predict nucleophilic attack sites, aiding in understanding reaction mechanisms .
Q. Q5. Are there crystallographic data for related compounds to guide structural modeling?
A5. Yes. For example:
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxobenzothiazol-2-yl)acetamide (CHNOS) was resolved via single-crystal XRD (R-factor 0.039), providing reference metrics for bond geometry .
- SHELX software is recommended for refining twinned or high-resolution macromolecular data .
Advanced Mechanistic and Functional Studies
Q. Q6. What are potential biological targets based on structural analogs?
A6. Analogous compounds exhibit:
- Enzyme inhibition : Pyridinone derivatives target kinases (e.g., CDK2) or proteases via hydrogen bonding with the acetamide carbonyl .
- Antimicrobial activity : Oxadiazole moieties disrupt bacterial cell wall synthesis .
- In silico docking : Use AutoDock Vina to predict binding affinities with protein targets (e.g., COX-2) .
Q. Q7. How can contradictory bioactivity data be resolved?
A7. Strategies include:
- Dose-response assays : Validate activity across multiple concentrations.
- Metabolic stability tests : Use liver microsomes to assess degradation pathways.
- Structural analogs : Compare substituent effects (e.g., 2-methylphenyl vs. 4-bromophenyl on oxadiazole) to identify pharmacophores .
Analytical and Computational Tools
Q. Q8. What advanced techniques characterize this compound’s stability?
A8.
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >250°C for similar acetamides) .
- HPLC-PDA : Assess purity (>95%) and detect photodegradation products .
- DFT calculations : Predict degradation pathways under oxidative conditions .
Data Reproducibility and Optimization
Q. Q9. How can researchers address variability in synthetic yields?
A9.
- Control humidity : Oxadiazole formation is sensitive to moisture.
- Scale-down optimization : Use high-throughput screening to identify ideal solvent/reagent ratios .
- Byproduct analysis : Employ LC-MS to trace impurities (e.g., unreacted amidoximes) .
Regulatory and Safety Considerations
Q. Q10. Are there reported safety profiles for structurally related compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
